3',4',5-Trichlorosalicylanilide

Description

The exact mass of the compound 3',4',5-Trichlorosalicylanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3',4',5-Trichlorosalicylanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4',5-Trichlorosalicylanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

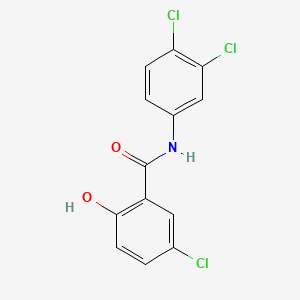

5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-10(15)11(16)6-8/h1-6,18H,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJBLPJKXGNMFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214407 |

Source

|

| Record name | 3,4,5-Trichlorosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-84-2 |

Source

|

| Record name | 3′,4′,5-Trichlorosalicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',5-Trichlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anobial | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trichlorosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5-trichlorosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4',5-TRICHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZOT9K834Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3',4',5-Trichlorosalicylanilide

Abstract

3',4',5-Trichlorosalicylanilide is a halogenated salicylanilide, a class of compounds recognized for potent biological activities. This guide provides a detailed examination of its core mechanism of action. Moving beyond a surface-level description, we will dissect the biochemical principles, cellular consequences, and the experimental methodologies required to validate its activity. The primary mechanism is identified as the uncoupling of oxidative phosphorylation via a protonophoric action, which leads to a cascade of downstream effects culminating in cellular bioenergetic collapse. This document is structured to provide both a robust theoretical framework and practical, field-proven experimental insights for professionals engaged in antimicrobial research and drug development.

The Core Mechanism: Uncoupling of Oxidative Phosphorylation

The fundamental mechanism of action for 3',4',5-Trichlorosalicylanilide is its function as an uncoupler of oxidative phosphorylation.[1][2] To appreciate this, one must first understand the coupling process it disrupts. In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a significant electrochemical gradient known as the proton-motive force (PMF). This stored energy is then used by ATP synthase to phosphorylate ADP to ATP as protons flow back into the matrix. This "coupling" of electron transport to ATP synthesis is essential for cellular energy production.

Uncoupling agents like 3',4',5-Trichlorosalicylanilide are molecules that disrupt this tight coupling.[3] They are classical protonophores—lipophilic weak acids that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[1][2][4]

The protonophore cycle proceeds as follows:

-

Protonation: The anionic form of the salicylanilide, present in the higher pH of the mitochondrial matrix, diffuses to the intermembrane space. In the acidic intermembrane space, the phenolic hydroxyl group becomes protonated.

-

Transmembrane Diffusion: Now in its neutral, protonated state, the lipophilic molecule readily diffuses across the hydrophobic inner mitochondrial membrane.

-

Deprotonation: Upon reaching the alkaline environment of the matrix, it releases the proton, thereby contributing to the dissipation of the proton gradient.

-

Cycle Repeats: The resulting anion is then driven back to the intermembrane space by the membrane potential, ready to repeat the cycle.

This action effectively short-circuits the mitochondrial energy-generating machinery. The cell expends energy to pump protons, but this energy is dissipated as heat rather than being captured in the form of ATP.[3]

Caption: Protonophore cycle of 3',4',5-Trichlorosalicylanilide (TCS) in mitochondria.

Cellular and Antimicrobial Consequences

The uncoupling of oxidative phosphorylation triggers a cascade of events that underpin the biological activity of 3',4',5-Trichlorosalicylanilide.

Bioenergetic Collapse

-

ATP Depletion: The most immediate consequence of dissipating the proton motive force is the severe inhibition of ATP synthesis. Cellular processes that are highly dependent on ATP, such as DNA replication, protein synthesis, and maintenance of ion gradients, are compromised.

-

Increased Respiration: In an attempt to compensate for the falling ATP levels and re-establish the proton gradient, the cell's feedback mechanisms stimulate the electron transport chain to work at its maximum rate. This leads to a paradoxical increase in oxygen consumption, even as ATP production plummets.[3] This futile cycling of protons generates heat instead of useful energy.

Antimicrobial Action

While uncoupling is a broad mechanism affecting both prokaryotic and eukaryotic cells, its efficacy as an antimicrobial agent stems from several factors.

-

Membrane Destabilization: At higher concentrations, many lipophilic agents like salicylanilides can cause non-specific damage to cellular membranes. Studies on the related compound triclosan have shown it can decrease the fluidity of bacterial membranes, which could impair the function of embedded proteins.[5] This direct membrane perturbation likely contributes to the overall bactericidal effect.

-

Targeting of Bacterial Metabolism: Bacteria, with their high metabolic rate and reliance on efficient energy production for rapid growth, are particularly vulnerable to bioenergetic collapse. The inhibition of ATP synthesis effectively halts cell division and leads to cell death.[6] While some related compounds like triclosan are known to have specific enzymatic targets like the enoyl-acyl carrier protein reductase (FabI) in fatty acid synthesis[6][7][8], the primary mechanism for salicylanilides is widely attributed to their potent protonophoric activity.

Structure-Activity Relationship (SAR)

The potent uncoupling activity of 3',4',5-Trichlorosalicylanilide is not accidental but a direct result of its chemical architecture. For salicylanilides and other classical uncouplers, three features are critical[1][2][9]:

-

Acidic Dissociable Group: The phenolic hydroxyl group provides the necessary acidic proton that can be picked up and released.

-

Bulky Hydrophobic Moiety: The chlorinated phenyl rings make the molecule highly lipophilic, allowing it to readily partition into and diffuse across the lipid bilayer of the inner mitochondrial membrane.

-

Electron-Withdrawing Groups: The chlorine atoms are strong electron-withdrawing groups. They delocalize the negative charge on the phenoxide anion, stabilizing it within the hydrophobic membrane environment and facilitating its movement back across the membrane to complete the protonophore cycle.

Experimental Validation Protocols

Validating the mechanism of action requires a series of targeted bioenergetic assays. The following protocols provide a robust framework for characterizing the uncoupling activity of 3',4',5-Trichlorosalicylanilide.

Caption: Experimental workflow for validating mitochondrial uncoupling activity.

Protocol: Measurement of Oxygen Consumption Rate (OCR)

Objective: To demonstrate that the compound increases basal respiration while making the cell insensitive to oligomycin, a hallmark of uncoupling.

Methodology (using Seahorse XF Analyzer):

-

Cell Plating: Seed appropriate cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 3',4',5-Trichlorosalicylanilide in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in Seahorse XF assay medium.

-

Assay Execution: a. Replace the culture medium with the assay medium containing the desired concentration of the test compound or vehicle control. b. Equilibrate the plate at 37°C in a CO2-free incubator. c. Perform a standard mitochondrial stress test protocol. This involves sequential injections of: i. Oligomycin: An ATP synthase inhibitor. In coupled mitochondria, this drastically reduces OCR. In uncoupled mitochondria, OCR is largely unaffected. ii. FCCP (or another potent uncoupler): To determine the maximal respiration rate. iii. Rotenone/Antimycin A: To shut down mitochondrial respiration completely and measure non-mitochondrial oxygen consumption.

-

Data Analysis: Analyze the OCR profile. Uncoupling is confirmed if there is a dose-dependent increase in basal OCR and a reduced response to oligomycin.

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To show that the compound causes a dose-dependent dissipation of the mitochondrial membrane potential.

Methodology (using JC-1 Dye):

-

Cell Culture: Culture cells in a multi-well plate (e.g., 96-well, black-walled) to confluence.

-

Compound Treatment: Treat cells with various concentrations of 3',4',5-Trichlorosalicylanilide for a defined period (e.g., 1-2 hours). Include a vehicle control and a positive control (e.g., CCCP or FCCP).

-

Dye Loading: Remove the treatment medium and incubate the cells with JC-1 dye in fresh medium according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

-

Washing: Gently wash the cells with a phosphate-buffered saline (PBS) to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with two filter sets:

-

Red Fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm. This indicates high ΔΨm (healthy, polarized mitochondria).

-

Green Fluorescence (J-monomers): Excitation ~485 nm, Emission ~530 nm. This indicates low ΔΨm (depolarized mitochondria).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A dose-dependent decrease in this ratio indicates mitochondrial depolarization, confirming uncoupling activity.

Quantitative Data Summary

The following table presents representative data that would be expected from the experimental validation of a potent uncoupler like 3',4',5-Trichlorosalicylanilide. (Note: These are illustrative values based on the known activity of this class of compounds).

| Parameter | Metric | 3',4',5-Trichlorosalicylanilide | Positive Control (FCCP) |

| Mitochondrial Respiration | EC₅₀ (for OCR increase) | 50 - 200 nM | ~100 nM |

| Membrane Potential | IC₅₀ (for ΔΨm dissipation) | 40 - 150 nM | ~80 nM |

| ATP Production | IC₅₀ (for ATP depletion) | 60 - 250 nM | ~120 nM |

| Antimicrobial Activity | MIC (vs. S. aureus) | 0.5 - 2.0 µg/mL | N/A |

Conclusion

The mechanism of action of 3',4',5-Trichlorosalicylanilide is authoritatively established as a classical protonophore that uncouples oxidative phosphorylation. Its distinct chemical structure, featuring a dissociable proton, a lipophilic body, and electron-withdrawing halogens, enables it to efficiently shuttle protons across the inner mitochondrial membrane, thereby dissipating the proton-motive force. This leads to a profound bioenergetic crisis characterized by the cessation of ATP synthesis and a compensatory surge in oxygen consumption. This potent disruption of cellular energy metabolism is the primary basis for its strong antimicrobial activity. For researchers in drug development, understanding this core mechanism is crucial for lead optimization, target validation, and the rational design of novel therapeutics that exploit cellular bioenergetics.

References

-

Yadav, V., & S. S. Chimni. (2019). Triclosan: An Update on Biochemical and Molecular Mechanisms. Journal of Environmental Science and Health, Part C, 38(3), 245-268. [Link]

-

Yueh, M. F., & Tukey, R. H. (2016). Triclosan: A Widespread Environmental Toxicant with Many Biological Effects. Annual review of pharmacology and toxicology, 56, 251-72. [Link]

-

PubChem. (n.d.). 3,3',4',5-Tetrachlorosalicylanilide. National Center for Biotechnology Information. [Link]

-

McNamara, P. J., & Levy, S. B. (2016). The impact of triclosan on the spread of antibiotic resistance in the environment. Frontiers in microbiology, 7, 1949. [Link]

-

Wikipedia. (n.d.). Triclosan. Wikipedia. [Link]

-

ResearchGate. (n.d.). Resistance mechanisms of bacteria against TCS. ResearchGate. [Link]

-

Terada, H. (1990). Uncouplers of Oxidative Phosphorylation. Environmental Health Perspectives, 87, 213-218. [Link]

-

Terada, H. (1990). Uncouplers of oxidative phosphorylation. Cellular and Molecular Life Sciences, 46(9), 913-918. [Link]

-

Wikipedia. (n.d.). Uncoupler. Wikipedia. [Link]

-

Tollenaere, J. P. (1973). Structure-activity Relationships of Three Groups of Uncouplers of Oxidative Phosphorylation: Salicylanilides, 2-trifluoromethylbenzimidazoles, and Phenols. Journal of Medicinal Chemistry, 16(7), 791-6. [Link]

-

PubChem. (n.d.). 3',4',5-Trichlorosalicylanilide. National Center for Biotechnology Information. [Link]

-

Poger, D., & Mark, A. E. (2019). Effect of Triclosan and Chloroxylenol on Bacterial Membranes. The Journal of Physical Chemistry B, 123(25), 5291-5301. [Link]

-

ResearchGate. (n.d.). Protonophore activity of niclosamide in the inner mitochondrial membrane. ResearchGate. [Link]

-

OECD. (n.d.). Aop:263 - Uncoupling of oxidative phosphorylation leading to growth inhibition via decreased cell proliferation. AOP Wiki. [Link]

-

Poger, D., & Mark, A. E. (2019). Effect of Triclosan and Chloroxylenol on Bacterial Membranes. Journal of Physical Chemistry B, 123(25), 5291-5301. [Link]

-

Antonenko, Y. N., et al. (2011). Penetrating cation/fatty acid anion pair as a mitochondria-targeted protonophore. Proceedings of the National Academy of Sciences, 108(5), 1974-1978. [Link]

-

Perry, R. J., et al. (2017). A controlled-release mitochondrial protonophore reverses hypertriglyceridemia, nonalcoholic steatohepatitis, and diabetes in lipodystrophic mice. The FASEB Journal, 31(6), 2651-2663. [Link]

-

Khailova, L. S., et al. (2014). Penetrating Cations Enhance Uncoupling Activity of Anionic Protonophores in Mitochondria. PLOS ONE, 9(1), e84983. [Link]

-

Poger, D., & Mark, A. E. (2019). Effect of Triclosan and Chloroxylenol on Bacterial Membranes. Semantic Scholar. [Link]

-

Denisov, S. S., et al. (2021). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Biochemistry (Moscow), 86(1), 1-17. [Link]

-

Li, J., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112390. [Link]

-

Fjell, C. D., et al. (2012). Non-Lytic Antibacterial Peptides That Translocate Through Bacterial Membranes to Act on Intracellular Targets. Current opinion in biotechnology, 23(5), 755-61. [Link]

-

ResearchGate. (2025). Membrane Damage of Bacteria by Silanols Treatment. ResearchGate. [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncoupler - Wikipedia [en.wikipedia.org]

- 4. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triclosan: A Widespread Environmental Toxicant with Many Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triclosan - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of three groups of uncouplers of oxidative phosphorylation: salicylanilides, 2-trifluoromethylbenzimidazoles, and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and characterization of 3',4',5-Trichlorosalicylanilide

An In-depth Technical Guide to the Synthesis and Characterization of 3',4',5-Trichlorosalicylanilide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a halogenated salicylanilide. Salicylanilides are a class of pharmacologically active compounds with a wide spectrum of biological effects, including anthelmintic and, more recently, potential anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a framework for robust characterization. The guide follows a logical progression from synthetic strategy to analytical validation, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Halogenated Salicylanilides

Salicylanilides are amide derivatives of salicylic acid and aniline.[3] The incorporation of halogen atoms into the salicylanilide scaffold often enhances their biological activity. These halogenated derivatives have been used for decades in both human and veterinary medicine, primarily as anthelmintic agents to treat parasitic flatworm infections.[1][3]

In recent years, the focus has shifted towards repurposing these compounds for oncology.[1][2] Compounds like Niclosamide, a prominent member of this class, are being intensively studied for their anticancer properties.[1] The biological activity of salicylanilides is often attributed to their ability to act as protonophores, uncoupling mitochondrial oxidative phosphorylation, and modulating key cellular signaling pathways such as STAT3, mTORC1, and Wnt/β-catenin.[1][2][4]

3',4',5-Trichlorosalicylanilide, with the IUPAC name 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide, is a specific member of this family.[5] Its structure, featuring chlorine atoms on both the salicylic acid and aniline rings, makes it a compound of interest for investigating structure-activity relationships within this class. This guide provides the foundational knowledge required for its synthesis and rigorous characterization.

Synthesis of 3',4',5-Trichlorosalicylanilide

The synthesis of salicylanilides is typically achieved through the condensation of a substituted salicylic acid with a substituted aniline.[6][7] For 3',4',5-Trichlorosalicylanilide, this involves the reaction between 5-chlorosalicylic acid and 3,4-dichloroaniline. A common and efficient method involves a two-step process: the activation of the carboxylic acid to an acid chloride, followed by amidation.[8][9]

Synthetic Workflow

The overall synthetic strategy is outlined below. The initial activation of the carboxylic acid is crucial as it converts the hydroxyl group of the carboxyl function into a good leaving group, facilitating the subsequent nucleophilic attack by the aniline derivative.

Caption: General Synthesis Workflow for 3',4',5-Trichlorosalicylanilide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing halogenated salicylanilides.[8]

Materials:

-

5-Chlorosalicylic acid

-

3,4-Dichloroaniline

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

Anhydrous Toluene or Xylene (reaction solvent)

-

Pyridine or Triethylamine (base)

-

1M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol/Water or Hexanes/Ethyl Acetate (for purification)

Procedure:

-

Step 1: Formation of 5-Chlorosalicyloyl Chloride (Activation)

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 5-chlorosalicylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 2-3 hours. The reaction is complete when the solid has dissolved and the evolution of HCl and SO₂ gas has ceased.

-

Rationale: This step converts the carboxylic acid into a more reactive acid chloride, which is highly susceptible to nucleophilic attack.

-

Remove the excess thionyl chloride under reduced pressure (vacuum distillation) to yield the crude 5-chlorosalicyloyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

-

-

Step 2: Amide Coupling

-

In a separate flask, dissolve 3,4-dichloroaniline (1 equivalent) and a base such as pyridine (1.1 equivalents) in an anhydrous solvent like toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Rationale: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Cooling the reaction mixture helps to control the exothermic reaction.

-

Add the freshly prepared 5-chlorosalicyloyl chloride (dissolved in a small amount of anhydrous toluene) dropwise to the cooled aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure the reaction goes to completion.

-

-

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding 1M HCl to neutralize the excess base.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid chloride and HCl), and finally with brine.[8]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.[8]

-

The crude 3',4',5-Trichlorosalicylanilide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent like a hexanes/ethyl acetate mixture.[8]

-

Physicochemical and Spectroscopic Characterization

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for analysis.[10][11]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | [5] |

| Molecular Formula | C₁₃H₈Cl₃NO₂ | [5][12] |

| Molecular Weight | 316.6 g/mol | [5][12] |

| Appearance | Typically a white to off-white crystalline solid | [12] |

| Purity (Typical) | >98.0% (HPLC) | [12] |

Analytical Characterization Workflow

The confirmation of the final product's structure and purity relies on a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the characterization of 3',4',5-Trichlorosalicylanilide.

Spectroscopic Data Interpretation

The following table summarizes the expected spectroscopic data for 3',4',5-Trichlorosalicylanilide.

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~10-12 ppm (s, 1H): Phenolic -OH proton.~9-10 ppm (s, 1H): Amide N-H proton.~6.9-8.0 ppm (m, 6H): Aromatic protons on the two rings, showing characteristic splitting patterns based on their substitution. | The chemical shifts are indicative of the electronic environment of the protons. The acidic protons (OH, NH) are typically downfield. The aromatic region will show distinct signals for the differently substituted rings.[13][14] |

| ¹³C NMR | ~160-170 ppm: Amide carbonyl carbon (C=O).~115-160 ppm: Aromatic carbons, with carbons attached to electronegative atoms (O, Cl) appearing further downfield. | Provides a map of the carbon skeleton of the molecule. The number of unique signals confirms the symmetry, and their shifts identify the types of carbons (aromatic, carbonyl).[13] |

| IR Spectroscopy | ~3300-3500 cm⁻¹ (broad): O-H stretch.~3200-3400 cm⁻¹: N-H stretch.~1640-1680 cm⁻¹ (strong): Amide C=O stretch.~1400-1600 cm⁻¹: Aromatic C=C stretches.~600-800 cm⁻¹: C-Cl stretches. | Each functional group absorbs infrared radiation at a characteristic frequency, causing molecular vibrations. This provides a "fingerprint" of the functional groups present in the molecule.[15][16][17] |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ or [M-H]⁻: A cluster of peaks around m/z 315, 317, 319, etc., corresponding to the molecular weight (316.6 g/mol ). The characteristic isotopic pattern of the three chlorine atoms will be a definitive confirmation. | MS provides the exact molecular weight of the compound. The isotopic distribution pattern for chlorine (³⁵Cl and ³⁷Cl) creates a unique and easily identifiable cluster of peaks for a trichlorinated compound.[5][18] |

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of small molecules in drug discovery.[19][20]

-

Methodology: A reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid) should be developed.

-

Detection: UV detection is typically used, with the wavelength set to a λ_max of the compound to ensure high sensitivity.

-

Analysis: The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Mechanism of Action and Biological Context

Understanding the potential mechanism of action provides a crucial context for the study of 3',4',5-Trichlorosalicylanilide. Salicylanilides are known to interfere with cellular energy metabolism, primarily by targeting mitochondria.[2]

Key proposed mechanisms include:

-

Uncoupling of Oxidative Phosphorylation: Salicylanilides can act as protonophores, transporting protons across the inner mitochondrial membrane. This dissipates the proton motive force (PMF), which uncouples electron transport from ATP synthesis, leading to increased oxygen consumption and a decrease in cellular ATP production.[4][21]

-

Inhibition of Signaling Pathways: These compounds have been shown to inhibit critical cancer-related signaling pathways, including STAT3, mTORC1, and NF-κB, which are involved in cell proliferation, survival, and migration.[1][2]

Caption: Mitochondrial uncoupling by salicylanilides dissipates the proton gradient.

Safety and Handling

Halogenated salicylanilides require careful handling in a laboratory setting. Related compounds, such as 3,3',4',5-tetrachlorosalicylanilide, have been identified as potent photosensitizers and skin irritants.[22] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powdered compound.

References

- Salicylanilides and Their Anticancer Properties. PubMed.

- Proposed salicylanilide mechanisms of action.

- Salicylanilides and Their Anticancer Properties. MDPI.

- Salicylanilide Acetates: Synthesis and Antibacterial Evalu

- Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Neg

- Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed.

- 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385. PubChem.

- 3',4',5-Trichlorosalicylanilide | C13H8Cl3NO2 | CID 69506. PubChem.

- Application Notes and Protocols for 3',5,5'-Trichlorosalicylanilide. Benchchem.

- Synthesis of salicylanilides SAL and corresponding 4-(trifluoromethyl)benzoates 1.

- Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activ

- 3',4',5-Trichlorosalicylanilide. CymitQuimica.

- Salicylanilide. Wikipedia.

- 3',4',5-Trichlorosalicylanilide. MySkinRecipes.

- Analytical Techniques in Pharmaceutical Reverse Engineering.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Source not provided].

- PURITY AND IMPURITY ANALYSIS. Agilent.

- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.

- Infrared (IR) Spectroscopy. [Source not provided].

- NMR Spectroscopy.

- Table of Characteristic IR Absorptions. [Source not provided].

- Chapter 14: NMR Spectroscopy. Aroon Chande.

- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- Trichloroacetic Acid. the NIST WebBook.

Sources

- 1. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Salicylanilide - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. 3',4',5-Trichlorosalicylanilide | C13H8Cl3NO2 | CID 69506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. 3',4',5-Trichlorosalicylanilide | CymitQuimica [cymitquimica.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. aroonchande.com [aroonchande.com]

- 15. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Trichloroacetic Acid [webbook.nist.gov]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3',4',5-Trichlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',5-Trichlorosalicylanilide, a halogenated salicylanilide, is a compound of significant interest due to the established antimicrobial and biological activities of its chemical class. Salicylanilides are known to act as potent uncouplers of oxidative phosphorylation, a mechanism that underpins their broad-spectrum antimicrobial effects. This technical guide provides a comprehensive overview of the core physicochemical properties of 3',4',5-Trichlorosalicylanilide. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes known information, presents data from closely related analogs, and details the established experimental methodologies for the determination of these properties. This document is intended to serve as a foundational resource for researchers, enabling a thorough understanding of the molecule's characteristics and providing the necessary protocols for its empirical investigation.

Chemical Identity and Structure

3',4',5-Trichlorosalicylanilide is a derivative of salicylanilide, characterized by the presence of three chlorine atoms on the aniline ring and one chlorine atom on the salicylic acid moiety.

-

IUPAC Name: 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[1]

The structural formula of 3',4',5-Trichlorosalicylanilide is presented below:

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile of 3',4',5-Trichlorosalicylanilide is crucial for formulation, purification, and designing biological assays.

Protocol: Qualitative and Quantitative Solubility Determination

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 4, 7, 9), ethanol, methanol, acetone, ethyl acetate, and a nonpolar solvent like hexane.

-

Qualitative Assessment: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL). The mixture is vortexed or agitated at a constant temperature. Visual inspection determines if the compound is soluble, partially soluble, or insoluble. [4]3. Quantitative Determination (Shake-Flask Method): An excess amount of the solid is added to a known volume of the solvent in a sealed flask. The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. [5]

pKa Determination

The pKa value, the pH at which the compound is 50% ionized, is critical for predicting its behavior in physiological environments and for developing analytical methods. Due to the poor water solubility of many salicylanilides, methods employing co-solvents are often necessary.

Protocol: Potentiometric Titration in a Co-solvent System

-

Co-solvent System: A mixture of an organic solvent (e.g., methanol, dioxane) and water is used to dissolve the compound. [6][7][8]2. Titration: A standardized solution of a strong acid or base is incrementally added to the dissolved compound.

-

pH Measurement: The pH of the solution is measured after each addition using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. [9]For co-solvent systems, a series of measurements at different co-solvent concentrations are performed, and the aqueous pKa is determined by extrapolation to 0% organic solvent. [6]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of 3',4',5-Trichlorosalicylanilide.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic structure of the molecule, particularly the conjugated aromatic systems.

Protocol: UV-Vis Spectral Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Measurement: The UV-Vis spectrum is recorded over a range of approximately 200 to 400 nm using a spectrophotometer. The solvent used for the sample is also used as the blank. [10]3. Data Interpretation: The wavelengths of maximum absorbance (λmax) are identified. The presence of aromatic rings typically results in characteristic absorption bands. [10]The absorbance at a specific λmax can be used for quantitative analysis according to the Beer-Lambert law.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FT-IR Analysis

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Measurement: The IR spectrum is recorded using an FT-IR spectrometer.

-

Data Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups. Key expected absorptions for 3',4',5-Trichlorosalicylanilide include:

-

O-H stretch (phenolic): Broad band around 3200-3600 cm⁻¹

-

N-H stretch (amide): Around 3300-3500 cm⁻¹

-

C=O stretch (amide): Strong absorption around 1640-1680 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Measurement: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

Data Interpretation:

-

¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to determine the number and connectivity of different types of protons in the molecule. Aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm). The phenolic -OH and amide -NH protons will also be present, with their chemical shifts being solvent and concentration-dependent. [11] * ¹³C NMR: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments within the molecule.

-

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in bacteria and fungi. [12][13][14]This process disrupts the synthesis of ATP, the main energy currency of the cell, leading to metabolic collapse and cell death.

The Proton-Motive Force and its Disruption

In cellular respiration, a proton gradient, or proton-motive force (PMF), is established across the inner mitochondrial or bacterial membrane. This gradient is essential for driving the synthesis of ATP by the enzyme ATP synthase. [15]Salicylanilides, being lipophilic weak acids, can diffuse across the cell membrane in their protonated form. [3]In the more alkaline interior of the cell, they release a proton, and the resulting anion can then diffuse back across the membrane, effectively shuttling protons and dissipating the crucial proton gradient. [3][16][17][18]This uncoupling of electron transport from ATP synthesis leads to a futile cycle of proton pumping and leakage, ultimately depleting the cell's energy reserves. [19]

Caption: Mechanism of action of salicylanilides.

Synthesis

A general and adaptable method for the synthesis of halogenated salicylanilides involves the condensation of a salicylic acid derivative with an appropriate aniline. [8]For 3',4',5-Trichlorosalicylanilide, this would involve the reaction of 5-chlorosalicylic acid with 3,4-dichloroaniline.

General Synthetic Protocol

-

Formation of the Acid Chloride: 5-chlorosalicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), to form the corresponding acid chloride. [8]2. Amide Coupling: The freshly prepared 5-chlorosalicylic acid chloride is then reacted with 3,4-dichloroaniline in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent like toluene. [8]3. Work-up and Purification: The reaction mixture is worked up by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. [8]

Caption: General synthesis workflow for 3',4',5-Trichlorosalicylanilide.

Conclusion

3',4',5-Trichlorosalicylanilide is a halogenated salicylanilide with potential for further investigation as a biologically active compound. This guide has provided a comprehensive framework for understanding and characterizing its physicochemical properties. While a lack of specific experimental data for this molecule necessitates the use of analogous data and general protocols, the methodologies outlined herein provide a robust starting point for any researcher in the field. The detailed experimental workflows and an understanding of its mechanism of action as an uncoupler of oxidative phosphorylation will facilitate future studies into its potential applications.

References

- Völgyi, G., Ruiz, R., Box, K., et al. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Analytica Chimica Acta, 583(2), 418-428.

- PubChem. (n.d.). 3,3',4',5-Tetrachlorosalicylanilide. National Center for Biotechnology Information.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (2025). Potentiometric and spectrophotometric p K a determination of water-insoluble compounds: Validation study in a new cosolvent system.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Benchchem. (n.d.). Application Notes and Protocols for 3',5,5'-Trichlorosalicylanilide.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- PubChem. (n.d.). 3',4',5-Trichlorosalicylanilide. National Center for Biotechnology Information.

- University of Calgary. (n.d.).

- Williamson, M. P. (1967).

- National Institutes of Health. (n.d.). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling.

- Labsolu. (n.d.). 3′,4′,5-Trichlorosalicylanilide.

- CymitQuimica. (n.d.). 3',4',5-Trichlorosalicylanilide.

- Wikipedia. (n.d.). Uncoupler.

- MIT Digital Lab Techniques Manual. (2010, February 4). Melting Point [Video]. YouTube.

- Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213-218.

- CUTM Courseware. (n.d.).

- ResearchGate. (n.d.). Proposed salicylanilide mechanisms of action.

- Scribd. (n.d.). 11 Experiment 3 | PDF | Melting Point.

- ACS Publications. (n.d.). Structure-activity relations of three groups of uncouplers of oxidative phosphorylation. Salicylanilides, 2-trifluoromethylbenzimidazoles, and phenols. Journal of Medicinal Chemistry.

- Synthesis and characterization of some new 5-chloro-2-hydroxy-n-phenylbenzamide deriv

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

- Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176.

- Benchchem. (n.d.). In-Depth Technical Guide on the Biological Activity of 3',5,5'-Trichlorosalicylanilide.

- Chemistry LibreTexts. (2022, April 7). 6.

- University of Basrah. (n.d.). Experiment 1: Melting Point.

- Benchchem. (n.d.). Application Notes and Protocols for the Investigation of 3',5,5'-Trichlorosalicylanilide in Candida albicans Research.

- ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry.

- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

- ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide.

- PubMed. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide.

- Digital Commons @ Cal Poly. (n.d.).

- European Journal of Engineering and Technology Research. (n.d.).

- PubMed Central. (n.d.). Antiinfectives targeting enzymes and the proton motive force.

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- MedchemExpress.com. (n.d.). 3',5,5'-Trichlorosalicylanilide (TCSA) | Fungal.

- CORE. (n.d.).

- Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

- MDPI. (n.d.). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. eurjchem.com [eurjchem.com]

- 3. Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. Antiinfectives targeting enzymes and the proton motive force - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Uncoupler - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Research Applications of 3',4',5-Trichlorosalicylanilide (CAS 642-84-2)

Introduction: Unveiling the Potential of a Halogenated Salicylanilide

3',4',5-Trichlorosalicylanilide, identified by CAS number 642-84-2, is a halogenated aromatic compound belonging to the salicylanilide class.[1][2] Initially recognized for its use as an agricultural fungicide, recent scientific investigations have illuminated its significant potential in biomedical research, particularly in the fields of mycology and oncology.[3][4] This technical guide provides a comprehensive overview of the known research applications of 3',4',5-Trichlorosalicylanilide, synthesizing field-proven insights with technical data to empower researchers, scientists, and drug development professionals in their exploratory studies. We will delve into its core biological activities, elucidate its mechanisms of action, and provide detailed experimental protocols for its evaluation.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 3',4',5-Trichlorosalicylanilide is fundamental for its effective use in a research setting. These properties dictate its solubility, stability, and handling requirements, which are critical for experimental design and reproducibility.

| Property | Value | Source |

| Chemical Name | 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | [1][2] |

| Synonyms | 3',4',5-Trichlorosalicylanilide, Anobial | [1][2] |

| CAS Number | 642-84-2 | [1][2] |

| Molecular Formula | C₁₃H₈Cl₃NO₂ | [1][2][5] |

| Molecular Weight | 316.56 g/mol | [2][5] |

| Appearance | White to almost white powder/crystal | [5] |

| Purity | >98.0% (T)(HPLC) | [5] |

| InChI Key | RSJBLPJKXGNMFW-UHFFFAOYSA-N | [2][5] |

| SMILES | O=C(Nc1ccc(Cl)c(Cl)c1)c1cc(Cl)ccc1O | [5] |

Core Research Application: A Novel Antifungal Agent

The most prominent and well-documented research application of 3',4',5-Trichlorosalicylanilide is its potent antifungal activity. This compound has emerged as a significant lead in the quest for new therapeutics against pathogenic fungi, particularly the opportunistic yeast Candida albicans.

Targeting Fungal Virulence: A Paradigm Shift in Antifungal Therapy

Unlike traditional antifungal agents that primarily focus on inhibiting fungal growth (fungistatic) or directly killing the fungus (fungicidal), 3',4',5-Trichlorosalicylanilide exhibits a more nuanced mechanism of action by targeting key virulence traits.[6] This approach is advantageous as it may exert less selective pressure for the development of drug resistance.

The core antivirulence activities of 3',4',5-Trichlorosalicylanilide include:

-

Inhibition of Fungal Morphogenesis: It effectively inhibits the yeast-to-hypha transition in C. albicans.[4][6] This morphological switch is a critical virulence factor, enabling the fungus to invade host tissues and form biofilms.

-

Biofilm Disruption: The compound demonstrates significant antibiofilm activity, not only against C. albicans but also against the multidrug-resistant yeast C. auris.[6]

-

Inhibition of Host Cell Invasion: By preventing filamentation, 3',4',5-Trichlorosalicylanilide protects intestinal epithelial cells from invasion by C. albicans.[6]

Crucially, these effects are observed even in strains of C. albicans that are resistant to conventional azole antifungals, highlighting its potential to address the growing challenge of antifungal drug resistance.[4]

Mechanism of Action: Unraveling the Mitochondrial Connection

The antifungal activity of halogenated salicylanilides is linked to mitochondrial function. Transcriptional profiling of C. albicans treated with these compounds reveals a signature characteristic of the mitochondria-to-nucleus retrograde (RTG) response.[6] Chemogenomic analyses suggest that 3',4',5-Trichlorosalicylanilide compromises the potential-dependent mitochondrial protein translocon machinery.[6] This disruption of mitochondrial function is a key aspect of its mode of action.

Caption: Proposed mechanism of antifungal action for 3',4',5-Trichlorosalicylanilide.

Experimental Protocol: Antifungal Susceptibility Testing

To evaluate the antifungal properties of 3',4',5-Trichlorosalicylanilide, a standardized microbroth dilution assay can be employed. This protocol is designed to determine the minimum inhibitory concentration (MIC) against planktonic growth and can be adapted to assess its effect on biofilm formation.

Materials and Reagents:

-

3',4',5-Trichlorosalicylanilide (CAS 642-84-2)

-

Candida albicans strain (e.g., SC5314)

-

RPMI 1640 medium buffered with MOPS

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 3',4',5-Trichlorosalicylanilide in DMSO. A typical starting concentration is 10 mg/mL.

-

Yeast Inoculum Preparation: Culture C. albicans overnight in YPD broth at 30°C. Wash the cells with sterile PBS and resuspend in RPMI 1640 medium to a final concentration of 1-5 x 10³ cells/mL.

-

Serial Dilution: Perform a serial two-fold dilution of the compound in the 96-well plate using RPMI 1640 medium. The final concentrations should typically range from 0.125 to 64 µg/mL. Ensure the final DMSO concentration does not exceed 1%, as it can affect fungal growth.

-

Inoculation: Add the prepared yeast inoculum to each well containing the diluted compound. Include a positive control (yeast in medium without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3',4',5-Trichlorosalicylanilide | C13H8Cl3NO2 | CID 69506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 3',4',5-Trichlorosalicylanilide | CymitQuimica [cymitquimica.com]

- 6. A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion | bioRxiv [biorxiv.org]

Unlocking the Antifungal Potential of 3',4',5-Trichlorosalicylanilide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant fungal infections necessitates the exploration of novel antifungal agents with unconventional mechanisms of action. Salicylanilide derivatives have emerged as a promising class of compounds, and among them, the halogenated variants, particularly 3',4',5-Trichlorosalicylanilide, represent a compelling avenue for research and development. This technical guide provides a comprehensive overview of the antifungal potential of 3',4',5-Trichlorosalicylanilide and its derivatives. While direct research on this specific isomer is nascent, this document synthesizes the extensive knowledge from structurally related compounds to illuminate its probable mechanism of action, guide structure-activity relationship studies, and provide robust experimental protocols for its evaluation. The primary proposed mechanism centers on the disruption of mitochondrial function, a mode of action distinct from many current antifungal therapies, suggesting a lower propensity for cross-resistance. This guide is intended to serve as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this intriguing class of molecules.

Introduction: The Imperative for Novel Antifungals and the Promise of Salicylanilides

The global burden of invasive fungal infections is substantial, with high morbidity and mortality rates, particularly in immunocompromised individuals. The therapeutic arsenal is limited, and its efficacy is increasingly compromised by the rise of drug-resistant strains of pathogenic fungi like Candida albicans and Aspergillus fumigatus. This clinical reality underscores the urgent need for new antifungal drugs with novel mechanisms of action.

Salicylanilides, a class of compounds characterized by a salicylic acid moiety linked to an aniline via an amide bond, have long been recognized for their diverse biological activities. While historically used as anthelmintics and topical antimicrobials, recent investigations have unveiled their potent antifungal properties. Halogenation of the salicylanilide scaffold has been shown to be a critical determinant of this activity. This guide focuses on the potential of a specific, yet under-investigated derivative: 3',4',5-Trichlorosalicylanilide .

While extensive data exists for isomers such as 3',5,5'-Trichlorosalicylanilide (TCSA), the unique substitution pattern of the 3',4',5-trichloro derivative warrants dedicated investigation.[1][2][3][4] This document will extrapolate from the known antifungal activities of related salicylanilides to provide a scientifically grounded framework for exploring the potential of 3',4',5-Trichlorosalicylanilide as a novel antifungal lead compound.

Proposed Mechanism of Action: Targeting the Fungal Powerhouse

Unlike conventional antifungal agents that primarily target the fungal cell wall or membrane biosynthesis, salicylanilide derivatives are believed to exert their effect through a more nuanced mechanism: the disruption of mitochondrial function.[3][5][6] This alternative mode of action is a significant advantage, as it may circumvent existing resistance mechanisms.

The proposed mechanism involves the uncoupling of oxidative phosphorylation.[3][5] As lipophilic weak acids, these compounds can penetrate the mitochondrial membranes and dissipate the proton gradient that is essential for ATP synthesis. This disruption of the mitochondrial membrane potential has profound downstream consequences on cellular signaling and virulence.[3]

A key virulence factor in many pathogenic fungi, particularly Candida albicans, is the morphological transition from a yeast form to a filamentous hyphal form.[2][4] This transition is crucial for tissue invasion and biofilm formation. The mitochondrial stress induced by salicylanilides has been shown to suppress this critical yeast-to-hyphae transition.[3] This effect is likely mediated through the inhibition of key signaling pathways that govern morphogenesis, such as the Ras/cAMP/PKA pathway.[3] By disrupting the energy balance of the cell, 3',4',5-Trichlorosalicylanilide derivatives can effectively act as antivirulence agents, inhibiting the pathogenic potential of fungi without necessarily being fungicidal at low concentrations.

Caption: Proposed mechanism of action for 3',4',5-Trichlorosalicylanilide.

Structure-Activity Relationship (SAR): The Significance of Halogenation

The antifungal potency of salicylanilide derivatives is profoundly influenced by the nature and position of substituents on both the salicylic acid and aniline rings. Halogenation, in particular, has been identified as a key determinant of activity.

While a detailed SAR for 3',4',5-Trichlorosalicylanilide is yet to be established, several guiding principles can be inferred from related compounds:

-

Number and Position of Halogens: The presence of multiple halogen atoms generally enhances antifungal activity. The specific positioning of these halogens can significantly impact the compound's lipophilicity and its interaction with biological targets. The 3',4',5-trichloro substitution pattern on the aniline ring is expected to confer a high degree of lipophilicity, which may facilitate membrane transport and accumulation within the mitochondria.

-

Salicylate Moiety: The hydroxyl and amide groups of the salicylic acid core are crucial for activity, likely participating in hydrogen bonding interactions with target molecules.

-

Aniline Ring Substitution: The substitution pattern on the aniline ring is a key area for modification to optimize activity and selectivity. The electron-withdrawing nature of the chlorine atoms in the 3',4',5-positions is likely to influence the acidity of the amide proton and the overall electronic properties of the molecule.

Future research should focus on synthesizing a library of analogues with systematic variations in the substitution pattern to elucidate a comprehensive SAR for this class of compounds.

Experimental Protocols for Antifungal Evaluation

To rigorously assess the antifungal potential of 3',4',5-Trichlorosalicylanilide derivatives, a series of well-defined in vitro experiments are essential. The following protocols provide a robust framework for this evaluation.

Synthesis of 3',4',5-Trichlorosalicylanilide

The synthesis of salicylanilides is typically achieved through the condensation of a salicylic acid derivative with an aniline derivative. A general and efficient method involves the following steps:

-

Activation of Salicylic Acid: 5-Chlorosalicylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), to form the corresponding acyl chloride. This activation step enhances the electrophilicity of the carbonyl carbon.

-

Amide Bond Formation: The activated 5-chloro-salicyloyl chloride is then reacted with 3,4,5-trichloroaniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure 3',4',5-Trichlorosalicylanilide.

Caption: General synthetic workflow for 3',4',5-Trichlorosalicylanilide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal compounds.

Materials:

-

3',4',5-Trichlorosalicylanilide stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium (buffered with MOPS)

-

Fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) adjusted to the appropriate concentration (0.5-2.5 x 10³ CFU/mL for yeasts)

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare a serial two-fold dilution of the 3',4',5-Trichlorosalicylanilide stock solution in RPMI-1640 medium directly in the 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Inhibition of Fungal Morphogenesis (Yeast-to-Hyphae Transition)

This assay is particularly relevant for Candida albicans and other dimorphic fungi where filamentation is a key virulence factor.

Materials:

-

Candida albicans culture

-

Hyphae-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Sterile 6-well plates

-

Inverted microscope

Procedure:

-

Inoculum Preparation: Prepare a suspension of C. albicans yeast cells in the hyphae-inducing medium.

-

Treatment: Add the C. albicans suspension to the wells of a 6-well plate. Add 3',4',5-Trichlorosalicylanilide at various sub-MIC concentrations. Include a no-drug control.

-

Incubation: Incubate the plate at 37°C for 4-6 hours.

-

Microscopic Observation: Observe the cell morphology under an inverted microscope. Document the extent of germ tube and hyphal formation in the treated and control wells.

Assessment of Mitochondrial Membrane Potential

To investigate the proposed mechanism of action, the effect of 3',4',5-Trichlorosalicylanilide on the mitochondrial membrane potential can be assessed using a fluorescent dye such as rhodamine 123 or JC-1.

Materials:

-

Fungal cells

-

3',4',5-Trichlorosalicylanilide

-

Rhodamine 123 or JC-1 stain

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treatment: Incubate fungal cells with and without 3',4',5-Trichlorosalicylanilide for a defined period.

-

Staining: Add the fluorescent dye to the cell suspensions and incubate according to the manufacturer's instructions.

-

Analysis: Analyze the fluorescence of the cells. A decrease in fluorescence intensity with rhodamine 123 or a shift from red to green fluorescence with JC-1 indicates a disruption of the mitochondrial membrane potential.

Quantitative Data Summary

While specific quantitative data for 3',4',5-Trichlorosalicylanilide is not yet widely available in the public domain, the following table presents hypothetical MIC values to illustrate the expected potency against various fungal pathogens, based on data from related salicylanilide derivatives.

| Fungal Species | Hypothetical MIC Range (µg/mL) | Reference Antifungal (MIC, µg/mL) |

| Candida albicans (azole-susceptible) | 1 - 8 | Fluconazole (0.25 - 2) |

| Candida albicans (azole-resistant) | 1 - 8 | Fluconazole (>64) |

| Candida glabrata | 2 - 16 | Fluconazole (8 - 32) |

| Cryptococcus neoformans | 4 - 32 | Amphotericin B (0.125 - 1) |

| Aspergillus fumigatus | 8 - 64 | Voriconazole (0.25 - 2) |

Note: These values are illustrative and require experimental validation.

Future Directions and Conclusion

3',4',5-Trichlorosalicylanilide and its derivatives represent a promising, yet underexplored, frontier in the quest for novel antifungal agents. Their unique proposed mechanism of action, centered on the disruption of mitochondrial function and the inhibition of key virulence traits, positions them as attractive candidates for development, particularly in the context of combating drug-resistant fungal infections.

Key future research directions should include:

-

Comprehensive Antifungal Spectrum Analysis: Systematic screening of 3',4',5-Trichlorosalicylanilide against a broad panel of clinically relevant fungi, including both yeasts and molds.

-

Detailed Mechanistic Studies: Elucidation of the precise molecular targets within the mitochondria and the downstream signaling pathways affected by this compound.

-

In-depth Structure-Activity Relationship Studies: Synthesis and evaluation of a diverse library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Assessment of the therapeutic potential and safety profile of lead compounds in animal models of fungal infection.

References

-

Fessel, J., et al. (2024). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. Molecules. [Link]

-

Fessel, J., et al. (2024). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. National Center for Biotechnology Information. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3',4',5-Trichlorosalicylanilide: A Versatile Scaffold for Modern Anticancer Drug Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The halogenated salicylanilides, a class of compounds historically recognized for their anthelmintic and antimicrobial properties, have emerged as a promising and versatile scaffold for the development of novel anticancer therapeutics.[1][2] This guide focuses on 3',4',5-Trichlorosalicylanilide and its closely related analogs as a foundational structure for designing potent anticancer agents. We will deconstruct the multifaceted mechanisms of action, explore the critical structure-activity relationships that drive efficacy, and provide detailed, field-proven experimental protocols for synthesis and biological evaluation. This document serves as a comprehensive resource for researchers aiming to leverage this privileged scaffold to address the complex challenges of modern oncology.

The Salicylanilide Scaffold: A Privileged Structure for Anticancer Design

3',4',5-Trichlorosalicylanilide belongs to the salicylanilide family, which consists of a salicylic acid moiety linked to an aniline via an amide bond.[1] The specific compound is chemically identified as 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide.[3] While this specific isomer has been less explored than some of its analogs, the general class of halogenated salicylanilides has proven to be a fertile ground for discovering potent biological activities.[2]

Historically used in veterinary medicine (e.g., Closantel, Niclosamide) to combat parasitic infections, these compounds are now being repurposed for oncology.[1][2] Their inherent chemical stability, synthetic tractability, and ability to engage multiple biological targets make them an attractive starting point for medicinal chemistry campaigns.

Table 1: Physicochemical Properties of 3',4',5-Trichlorosalicylanilide

| Property | Value | Source |

| Chemical Name | 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | [3] |

| Molecular Formula | C₁₃H₈Cl₃NO₂ | [3] |

| Molecular Weight | 316.57 g/mol | [3] |

| CAS Number | 642-84-2 | [3] |

| Predicted XLogP3 | 5.2 | [3] |

Multi-Target Mechanisms of Anticancer Action

The therapeutic potential of the salicylanilide scaffold lies in its ability to simultaneously disrupt multiple pathways essential for tumor growth, survival, and metastasis. This multi-pronged attack can be a powerful strategy to overcome the resistance mechanisms often developed by cancer cells.

Disrupting the Cancer Cell's Energy Supply: Mitochondrial Uncoupling

One of the most well-documented mechanisms of action for salicylanilides is the uncoupling of mitochondrial oxidative phosphorylation (OXPHOS).[1][2] Many cancer cells, despite the Warburg effect, remain dependent on OXPHOS for ATP production to fuel their rapid proliferation.[4]

Salicylanilides act as protonophores (hydrogen ionophores), shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient required by ATP synthase.[5][6] This "short-circuit" leads to several anticancer effects:

-

ATP Depletion: The uncoupling of respiration from ATP synthesis starves the cancer cell of energy.[6]

-

AMPK Activation: The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a master energy sensor that can halt cell growth and proliferation.[4][7]

-

Metabolic Reprogramming: The cell is forced into a state of metabolic crisis, often leading to apoptosis.[8]

Caption: Mechanism of mitochondrial uncoupling by the salicylanilide scaffold.

Inhibiting Invasion and Metastasis: Targeting TMPRSS4

Derivatives synthesized from the closely related 3',5,5'-Trichlorosalicylanilide scaffold have been identified as potent inhibitors of Type II Transmembrane Serine Protease 4 (TMPRSS4).[9][10] TMPRSS4 is overexpressed in a wide range of cancers, including lung, colon, and prostate, where its activity is strongly correlated with poor prognosis.[9] By promoting the degradation of the extracellular matrix and activating other signaling molecules, TMPRSS4 is a key driver of tumor cell invasion and metastasis.[9]

Inhibiting TMPRSS4 with salicylanilide derivatives effectively suppresses cancer cell invasion and migration, representing a direct strategy to combat the metastatic spread of cancer.[9]

Caption: Inhibition of the TMPRSS4 pro-metastatic pathway by salicylanilide derivatives.

Modulating Key Oncogenic Signaling Pathways

Beyond direct enzyme inhibition and metabolic disruption, salicylanilides modulate several intracellular signaling cascades critical for cancer cell survival.[1][2] These include:

-

NF-κB Pathway: The derivative IMD-0354 is a known inhibitor of IκB kinase β (IKKβ), preventing the activation of the pro-survival transcription factor NF-κB.[1]

-

STAT3 Pathway: Niclosamide, a related salicylanilide, is a well-characterized inhibitor of STAT3 signaling.

-

Other Pathways: The class has also been shown to interfere with Wnt/β-catenin, mTOR, and Notch signaling, all of which are frequently deregulated in cancer.[2]

Structure-Activity Relationship (SAR) for Anticancer Efficacy

The development of potent anticancer agents from the 3',4',5-Trichlorosalicylanilide scaffold depends on a clear understanding of its structure-activity relationship (SAR). Preclinical studies on a variety of salicylanilide derivatives have provided key insights into the structural modifications that enhance cytotoxic and cytostatic activity.[2] A crucial observation is that the presence of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, on the aniline ring is strongly associated with increased anticancer potency.[2][11]

Table 2: Representative SAR of Salicylanilide Derivatives

| Compound/Derivative Class | Key Structural Features | Cancer Type / Cell Lines | Biological Effect | Reference |